1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
The compound 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic heterocyclic molecule featuring a fused thieno[3,2-d]pyrimidine-2,4-dione core. Its structure incorporates two key substituents:
- A 2-methoxyphenyl group at position 3, contributing aromaticity and possible π-π stacking interactions.
Properties
IUPAC Name |
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-15-8-6-7-12-23(15)19(26)14-24-17-11-13-30-20(17)21(27)25(22(24)28)16-9-4-5-10-18(16)29-2/h4-5,9-11,13,15,17,20H,3,6-8,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYDVAMCSKAEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound’s core and substituents are compared to structurally related molecules from the evidence:
Key Observations :
- The thienopyrimidine core in the target compound and analogs provides rigidity and planar geometry, favoring interactions with enzymatic active sites.
- Methoxyphenyl substituents (target compound and ) are associated with moderate antioxidant activity but may reduce binding affinity compared to electron-withdrawing groups like bromine .
- Piperidine derivatives (target and ) likely enhance blood-brain barrier penetration due to increased lipophilicity .
Antioxidant Activity :
- Bromophenyl-substituted pyridin-2-ones in showed 79.05% radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%).
Antibacterial Activity :
- compounds demonstrated moderate inhibition against S. aureus and E. coli. The target’s thienopyrimidine core and piperidine group may enhance membrane permeability, though this requires validation .
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